molecular formula C30H27ClFN5O3 B607340 Epertinib CAS No. 908305-13-5

Epertinib

Katalognummer: B607340
CAS-Nummer: 908305-13-5
Molekulargewicht: 560.0264
InChI-Schlüssel: IBCIAMOTBDGBJN-NRLRZRKLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of Epertinib involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed in full . the industrial production methods typically involve the use of advanced organic synthesis techniques to ensure high purity and yield of the final product.

Analyse Chemischer Reaktionen

Epertinib undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

Epertinib has a wide range of scientific research applications:

Wirkmechanismus

Epertinib exerts its effects by reversibly inhibiting the tyrosine kinase activity of HER2, EGFR, and HER4. By binding to the intracellular domain of these receptors, this compound prevents their phosphorylation and subsequent activation of downstream signaling pathways, such as the PI3K/Akt/mTOR and RAS-RAF-MEK-ERK pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Biologische Aktivität

Epertinib, also known as S-222611, is a potent reversible inhibitor targeting the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4. This compound has garnered significant attention in oncology due to its promising biological activity against various cancer types, particularly those driven by HER2 signaling pathways. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, efficacy in clinical trials, and mechanisms of action.

This compound functions as a reversible inhibitor of receptor tyrosine kinases (RTKs), specifically targeting EGFR and HER2. By binding to these receptors, this compound inhibits their phosphorylation and subsequent activation, disrupting downstream signaling pathways that promote tumor growth and survival. This mechanism is particularly beneficial in cancers where these receptors are overexpressed or mutated.

Pharmacokinetics

This compound is administered orally and has been shown to have favorable pharmacokinetic properties. In clinical studies, a recommended dose of 800 mg once daily was established, demonstrating good tolerability among patients with solid tumors. The pharmacokinetic profile indicates that this compound achieves peak plasma concentrations within 4 hours post-administration, with a half-life that supports once-daily dosing .

Case Studies and Trial Results

  • Phase I/II Study : A study evaluated this compound in combination with trastuzumab in patients with HER2-positive metastatic breast cancer. The objective response rate (ORR) was reported at 67% , with manageable adverse events primarily involving diarrhea .
  • Extended Phase Ib Study : This study included 76 patients with various solid tumors expressing EGFR or HER2. The ORR for HER2-positive breast cancer was 19% , while for upper gastrointestinal cancers it was 20% . Notably, one patient with brain metastases experienced a partial response lasting 7.5 months .
  • Brain Metastasis Models : Research using intraventricular injection models demonstrated that this compound penetrates brain metastases effectively, achieving concentrations significantly higher than those of lapatinib—over 10 times greater in certain breast cancer models .

Adverse Events

The safety profile of this compound has been characterized by manageable side effects. The most common adverse event reported across studies is diarrhea, typically grade I or II, which can be controlled with supportive care . Other adverse events include fatigue and nausea but are generally less frequent.

Comparative Analysis of this compound and Other TKIs

A comparative analysis of this compound's efficacy against other tyrosine kinase inhibitors (TKIs) like lapatinib reveals its superior potency in preclinical models:

Parameter This compound Lapatinib
Brain Metastasis Concentration>10 times higherLower
Objective Response Rate (MBC)67%Varies
Common Adverse EventsDiarrheaDiarrhea

Eigenschaften

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[(Z)-N-[[(3R)-morpholin-3-yl]methoxy]-C-prop-1-ynylcarbonimidoyl]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27ClFN5O3/c1-2-4-27(37-40-18-24-17-38-12-11-33-24)21-7-9-28-25(14-21)30(35-19-34-28)36-23-8-10-29(26(31)15-23)39-16-20-5-3-6-22(32)13-20/h3,5-10,13-15,19,24,33H,11-12,16-18H2,1H3,(H,34,35,36)/b37-27+/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCIAMOTBDGBJN-NRLRZRKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=NOCC1COCCN1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#C/C(=N\OC[C@H]1COCCN1)/C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908305-13-5
Record name Epertinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0908305135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EPERTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60OIK33ZQR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.